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Compound of Interest

Compound Name: Selexipag-d7

Cat. No.: B15145308

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selexipag-d7 is the deuterated analog of Selexipag, a potent, orally available selective agonist
of the prostacyclin (IP) receptor. Selexipag itself is a critical therapeutic agent for the
management of pulmonary arterial hypertension (PAH), a progressive and life-threatening
condition characterized by elevated blood pressure in the pulmonary arteries.[1][2] The
introduction of deuterium atoms in Selexipag-d7 makes it an invaluable tool in pharmacokinetic
and metabolic studies, serving as a stable isotope-labeled internal standard for the accurate
quantification of Selexipag in biological matrices.[3][4] This technical guide provides a
comprehensive overview of the chemical structure, properties, and analytical methodologies
related to Selexipag-d7.

Chemical Structure and Properties

Selexipag-d7 is structurally identical to Selexipag, with the exception of seven deuterium
atoms replacing seven hydrogen atoms on the isopropyl group. This isotopic substitution
results in a higher molecular weight while maintaining the same core chemical scaffold and
pharmacological activity.

Chemical Structure:
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e IUPAC Name: 2-{4-[(5,6-diphenylpyrazin-2-yl)(propan-2-yl-d7)amino]butoxy}-N-
(methanesulfonyl)acetamide[5]

e Synonyms: Uptravi-d7, Selexipag-d7 (iso-propyl-d7)[5]

The following table summarizes the key chemical and physical properties of Selexipag-d7.

Property Value Source
Molecular Formula C26H25D7N404S [6][71I8]
Molecular Weight 503.66 g/mol [61[7]
CAS Number 1265295-21-3 [61[7]
Appearance White to off-white solid [3]
Purity >95.% (HPLC), >98% Chemical 5]
Purity

Isotopic Enrichment >95%, 99 atom % D [519]
Solubility DMSO: = 50 mg/mL [3]
Storage Conditions -20°C for long-term storage [5]

Pharmacological Properties
Mechanism of Action

Selexipag and its active metabolite, ACT-333679, are agonists of the prostacyclin receptor (IP
receptor).[10] The binding of Selexipag to the IP receptor on pulmonary arterial smooth muscle
cells initiates a signaling cascade that leads to vasodilation, inhibition of smooth muscle cell
proliferation, and prevention of platelet aggregation.[1][3][10] These effects collectively help to
reduce the elevated pulmonary arterial pressure characteristic of PAH.[1]

Signaling Pathway

The activation of the IP receptor by Selexipag triggers the following signaling pathway:
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Figure 1. Selexipag signaling pathway leading to vasodilation.

Experimental Protocols
Synthesis of Selexipag-d7

A plausible synthetic route for Selexipag-d7 involves the use of deuterated isopropanol as a
starting material. The general synthesis of Selexipag has been described in the literature. A key
step would be the N-alkylation of 2-(4-bromobutoxy)-N-(methylsulfonyl)acetamide with 5,6-
diphenylpyrazin-2-amine in the presence of a deuterated isopropylating agent.

A representative synthetic scheme is outlined below:
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Figure 2. Conceptual synthetic workflow for Selexipag-d7.

Note: Detailed, step-by-step synthetic protocols for Selexipag-d7 are proprietary and not
publicly available. The above represents a generalized approach based on known synthetic
routes for Selexipag.

Analytical Methodology: Quantification by LC-MS/MS

Selexipag-d7 is primarily used as an internal standard for the quantification of Selexipag in
biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). A
typical experimental protocol is as follows:

1. Sample Preparation (Protein Precipitation):[4]

e To 100 pL of plasma sample, add 50 pL of Selexipag-d7 internal standard working solution
(in methanol).

e Add 300 pL of acetonitrile to precipitate proteins.

o Vortex for 1 minute.
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Centrifuge at 10,000 rpm for 10 minutes at 4°C.

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of
nitrogen.

Reconstitute the residue in 100 pL of mobile phase.
. Chromatographic Conditions:[4]
LC System: High-Performance Liquid Chromatography (HPLC) system.
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 pm).
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
Flow Rate: 0.5 mL/min.
Injection Volume: 5 pL.
Column Temperature: 40°C.
. Mass Spectrometric Conditions:[4]
Mass Spectrometer: Triple quadrupole mass spectrometer.
lonization Mode: Electrospray lonization (ESI), Positive mode.
Multiple Reaction Monitoring (MRM) Transitions:
o Selexipag: m/z 497.2 - 239.1
o Selexipag-d7: m/z 504.2 — 239.1
Collision Energy and other MS parameters: Optimized for maximum signal intensity.
. Quantification:

Construct a calibration curve by plotting the peak area ratio of Selexipag to Selexipag-d7
against the concentration of Selexipag standards.
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o Determine the concentration of Selexipag in unknown samples by interpolating their peak
area ratios from the calibration curve.

The workflow for this analytical method can be visualized as follows:
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Figure 3. Experimental workflow for the quantification of Selexipag using Selexipag-d7.
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Conclusion

Selexipag-d7 is an essential analytical tool for researchers and drug development
professionals working with Selexipag. Its well-defined chemical structure and properties,
coupled with its use as an internal standard in robust analytical methods like LC-MS/MS,
enable the accurate and precise quantification of Selexipag in complex biological matrices.
This, in turn, facilitates critical studies on the pharmacokinetics, metabolism, and efficacy of this
important therapeutic agent for pulmonary arterial hypertension. The detailed understanding of
its properties and applications provided in this guide serves as a valuable resource for the
scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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